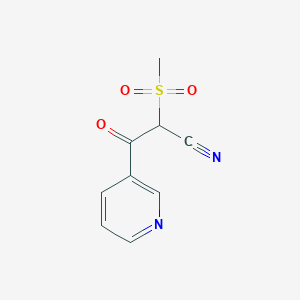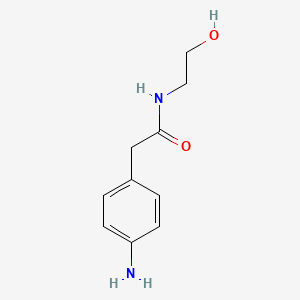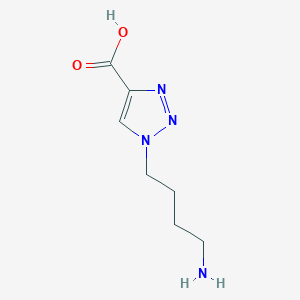
1-(2,2-Difluoroethyl)cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)cyclobutane-1-carbaldehyde is an organic compound featuring a cyclobutane ring substituted with a difluoroethyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with difluoroethylating agents. One common method includes the use of difluoroethyl bromide in the presence of a strong base to introduce the difluoroethyl group onto the cyclobutane ring. The resulting intermediate is then oxidized to form the aldehyde functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Difluoroethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoroethyl group.
Major Products
Oxidation: 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid.
Reduction: 1-(2,2-Difluoroethyl)cyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(2,2-Difluoroethyl)cyclobutane-1-carbaldehyde exerts its effects depends on its interactions with specific molecular targets. The difluoroethyl group can enhance the compound’s stability and reactivity, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid
- 1-(2,2-Difluoroethyl)cyclobutanol
- 1-(2,2-Difluoroethyl)cyclobutane-1-thiol
Uniqueness
1-(2,2-Difluoroethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both the difluoroethyl group and the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H10F2O |
|---|---|
Molekulargewicht |
148.15 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H10F2O/c8-6(9)4-7(5-10)2-1-3-7/h5-6H,1-4H2 |
InChI-Schlüssel |
SNDMHGPCGTZPCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CC(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)

![1-[(Dicyclopropylmethyl)amino]propan-2-ol](/img/structure/B15274961.png)


![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)


